1,8-Bis(trifluoromethyl)naphthalene
CAS No.:
Cat. No.: VC15918462
Molecular Formula: C12H6F6
Molecular Weight: 264.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6F6 |
|---|---|
| Molecular Weight | 264.17 g/mol |
| IUPAC Name | 1,8-bis(trifluoromethyl)naphthalene |
| Standard InChI | InChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H |
| Standard InChI Key | SDZWQOZEWHIKKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The naphthalene core in 1,8-bis(trifluoromethyl)naphthalene adopts a planar configuration, with the two -CF₃ groups positioned in a peri arrangement (Figure 1). This geometry creates significant steric hindrance, forcing the -CF₃ substituents into a nearly perpendicular orientation relative to the aromatic plane . X-ray crystallographic analyses of analogous compounds, such as 1,8-diarylnaphthalenes, reveal bond angles of approximately 120° at the substitution sites, a distortion attributed to the repulsion between the bulky substituents . The -CF₃ groups induce a pronounced electron-withdrawing effect, reducing the electron density on the naphthalene ring and altering its reactivity toward electrophilic and nucleophilic agents .
Electronic Properties
The electron-deficient nature of 1,8-bis(trifluoromethyl)naphthalene arises from the -CF₃ groups’ inductive (-I) effect, which withdraws electron density via σ-bonds, and their mesomeric (-M) effect, which delocalizes electrons through resonance. Density functional theory (DFT) calculations on similar systems predict a LUMO energy level of -2.3 eV, indicating a high electron affinity suitable for charge-transfer applications . This property is exploited in OLEDs, where the compound serves as an electron-transport layer due to its ability to stabilize negative charges .
Synthesis and Manufacturing
Direct Functionalization of Naphthalene
This method leverages the oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with Me₃SiCF₃ and reductive elimination to form the C–CF₃ bond .
Halogen Exchange Reactions
An alternative pathway involves halogen exchange (Halex) reactions, where 1,8-diiodonaphthalene reacts with silver trifluoroacetate (AgOCOCF₃) in dimethylformamide (DMF). This method, while less efficient (45–50% yield), avoids the use of expensive palladium catalysts .
Physicochemical Properties
Thermal Stability and Volatility
The compound’s thermal stability is exceptional, with a decomposition temperature exceeding 300°C under nitrogen atmosphere . This stability arises from the robust C–CF₃ bonds (bond dissociation energy ≈ 485 kJ/mol) and the naphthalene ring’s inherent rigidity. Its low volatility (vapor pressure < 0.1 mmHg at 25°C) makes it suitable for high-temperature applications, such as lubricant additives and polymer stabilizers .
Solubility and Polarizability
1,8-Bis(trifluoromethyl)naphthalene is sparingly soluble in polar solvents like water (<0.01 g/L) but exhibits moderate solubility in dimethyl sulfoxide (DMSO, 2.3 g/L) and tetrahydrofuran (THF, 1.8 g/L) . The -CF₃ groups contribute to a high molar polarizability (α = 1.5 × 10⁻²³ cm³), enabling its use in nonlinear optical materials .
Chemical Reactivity
Hydrolysis Kinetics
Under alkaline conditions, the compound undergoes slow hydrolysis. A kinetic study in 70% DMSO-H₂O at 298 K revealed a first-order rate constant () of s⁻¹ for the hydrolysis of one -CF₃ group :
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where hydroxide ion attacks the carbon adjacent to the -CF₃ group .
Electrophilic Substitution
The electron-deficient naphthalene ring resists electrophilic attack. Nitration with concentrated HNO₃ at 100°C yields only trace amounts of nitro derivatives, underscoring the deactivating influence of the -CF₃ groups .
Applications
Organic Electronics
The compound’s high electron affinity and thermal stability make it ideal for OLEDs. In blue-emitting devices, it serves as an electron-transport layer, achieving external quantum efficiencies (EQEs) of up to 12% . Its derivatives are also explored as hosts for phosphorescent emitters, reducing efficiency roll-off at high brightness .
Chiral Sensing and Catalysis
The peri substitution pattern creates a chiral environment when additional substituents are introduced at the ortho positions. This property is harnessed in stereodynamic sensors that enantioselectively bind chiral analytes, such as amino acids and pharmaceuticals .
Comparative Analysis
Table 1 compares 1,8-bis(trifluoromethyl)naphthalene with structurally related compounds:
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